5-CHLORO-2-ETHOXY-3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRIDINE 5-CHLORO-2-ETHOXY-3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRIDINE
Brand Name: Vulcanchem
CAS No.: 2121511-53-1
VCID: VC11723202
InChI: InChI=1S/C13H19BClNO3/c1-6-17-11-10(7-9(15)8-16-11)14-18-12(2,3)13(4,5)19-14/h7-8H,6H2,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2OCC)Cl
Molecular Formula: C13H19BClNO3
Molecular Weight: 283.56 g/mol

5-CHLORO-2-ETHOXY-3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRIDINE

CAS No.: 2121511-53-1

Cat. No.: VC11723202

Molecular Formula: C13H19BClNO3

Molecular Weight: 283.56 g/mol

* For research use only. Not for human or veterinary use.

5-CHLORO-2-ETHOXY-3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRIDINE - 2121511-53-1

Specification

CAS No. 2121511-53-1
Molecular Formula C13H19BClNO3
Molecular Weight 283.56 g/mol
IUPAC Name 5-chloro-2-ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Standard InChI InChI=1S/C13H19BClNO3/c1-6-17-11-10(7-9(15)8-16-11)14-18-12(2,3)13(4,5)19-14/h7-8H,6H2,1-5H3
Standard InChI Key XOOIQGCESLKEKD-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2OCC)Cl
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2OCC)Cl

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound features a pyridine ring substituted at positions 2, 3, and 5. The ethoxy group (-OCH₂CH₃) occupies position 2, while the dioxaborolane moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) is attached at position 3. A chlorine atom resides at position 5, enhancing electrophilic reactivity. The molecular formula is C₁₃H₁₉BClNO₃, with a molecular weight of 283.56 g/mol.

Spectroscopic Data

  • SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2OCC)Cl

  • InChIKey: XOOIQGCESLKEKD-UHFFFAOYSA-N
    These identifiers facilitate database searches and computational modeling.

Physicochemical Properties

PropertyValuePrediction Method
Boiling Point360.8±27.0°CComputational
Density1.05±0.1 g/cm³Computational
pKa4.79±0.10Estimated
Storage Conditions2–8°C under N₂/ArExperimental

The low pKa suggests moderate acidity, likely at the boronic ester oxygen . Stability under inert gas aligns with typical boronic ester handling protocols .

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves a palladium-catalyzed Miyaura borylation of a halogenated pyridine precursor. For example, 5-chloro-2-ethoxy-3-iodopyridine may react with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(dppf)Cl₂ and KOAc.

Representative Reaction:
5-Chloro-2-ethoxy-3-iodopyridine + B2pin2Pd catalystTarget Compound\text{5-Chloro-2-ethoxy-3-iodopyridine + B}_2\text{pin}_2 \xrightarrow{\text{Pd catalyst}} \text{Target Compound}

Yields depend on solvent polarity (e.g., DMF vs. THF) and temperature (80–100°C).

Purification and Analysis

Chromatographic techniques (silica gel, eluent: hexane/EtOAc) isolate the product. Purity is verified via HPLC (>95%) and ¹H/¹³C NMR. Key NMR signals include:

  • ¹H NMR (CDCl₃): δ 1.35 (s, 12H, pinacol CH₃), 1.45 (t, 3H, OCH₂CH₃), 4.10 (q, 2H, OCH₂), 8.20–8.50 (m, 2H, pyridine-H).

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The boronic ester group enables aryl-aryl bond formation. For instance, coupling with 4-bromoanisole yields 5-chloro-2-ethoxy-3-(4-methoxyphenyl)pyridine, a potential kinase inhibitor intermediate.

Mechanism:
Ar-B(pin) + Ar’-XPd0Ar-Ar’ + B(pin)-X\text{Ar-B(pin) + Ar'-X} \xrightarrow{\text{Pd}^0} \text{Ar-Ar' + B(pin)-X}
(Ar = aryl; X = Br, I)

Pharmaceutical Intermediates

  • Anticancer Agents: The chloro substituent allows further functionalization (e.g., SNAr reactions).

  • Agrochemicals: Ethoxy groups enhance lipid solubility, aiding pesticide penetration .

Research Frontiers

Catalytic Innovations

Recent studies explore nickel catalysts for room-temperature couplings, reducing energy costs.

Biomedical Applications

Preliminary work investigates boron neutron capture therapy (BNCT) applications, leveraging the ¹⁰B isotope .

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